3-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide
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Overview
Description
3-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom attached to the benzamide structure, along with a phenylprop-2-enylidene group. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide typically involves the condensation reaction of 3-bromobenzoyl chloride with an appropriate amine derivative. The reaction is carried out under controlled conditions, often using a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using column chromatography to obtain the pure compound .
Chemical Reactions Analysis
3-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form imines or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays to understand its biological activity and potential therapeutic applications.
Material Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
3-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide can be compared with other benzamide derivatives, such as:
3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide: This compound also contains a bromine atom and a benzamide structure but differs in the presence of a pyridinyl group.
3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide: Similar to the previous compound, this derivative contains a pyrimidinyl group instead of a phenylprop-2-enylidene group.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological and chemical properties .
Properties
IUPAC Name |
3-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-15-10-4-9-14(12-15)16(20)19-18-11-5-8-13-6-2-1-3-7-13/h1-12H,(H,19,20)/b8-5+,18-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWAKCSHQRUUFN-ZMCAKAGVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N\NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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